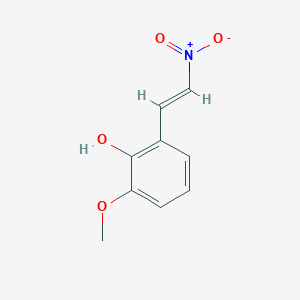
Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1,2-Dichlorovinyl)glutathione: is a glutathione conjugate formed through the interaction of glutathione with 1,2-dichlorovinyl compounds. This compound is of significant interest due to its role in the bioactivation and detoxification processes of halogenated hydrocarbons, which are commonly found in various industrial and environmental pollutants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-(1,2-Dichlorovinyl)glutathione is typically synthesized through the conjugation of glutathione with 1,2-dichlorovinyl compounds. The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the 1,2-dichlorovinyl compound, resulting in the formation of the glutathione conjugate .
Industrial Production Methods: The reaction is typically carried out in an aqueous medium at a neutral to slightly basic pH to facilitate the nucleophilic attack .
Analyse Chemischer Reaktionen
Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidative metabolites.
Reduction: Reduction reactions can lead to the formation of less toxic metabolites.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and other oxidative metabolites.
Reduction: Less toxic metabolites.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:
Chemistry: Used as a model compound to study the bioactivation and detoxification pathways of halogenated hydrocarbons.
Biology: Investigated for its role in cellular detoxification processes and its impact on cellular health.
Medicine: Studied for its potential nephrotoxic effects and its role in kidney injury.
Wirkmechanismus
The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by enzymes such as cysteine conjugate β-lyase, leading to the formation of reactive intermediates that can cause cellular damage. The primary molecular targets include renal proximal tubular cells, where the compound induces nephrotoxicity through oxidative stress and mitochondrial dysfunction .
Vergleich Mit ähnlichen Verbindungen
- S-(1,2-Dichlorovinyl)-L-cysteine
- S-(1,2-Dichlorovinyl)-L-homocysteine
- 1,1,2-Trichloro-3,3,3-trifluoro-1-propene
Comparison: S-(1,2-Dichlorovinyl)glutathione is unique in its formation through the conjugation of glutathione, which plays a crucial role in detoxification pathways. Compared to similar compounds, it has distinct nephrotoxic effects due to its specific enzymatic bioactivation. The presence of the glutathione moiety also influences its reactivity and metabolic fate, making it a valuable compound for studying detoxification mechanisms .
Eigenschaften
CAS-Nummer |
175671-72-4 |
|---|---|
Molekularformel |
C12H17Cl2N3O6S |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1 |
InChI-Schlüssel |
IXARYIJEQUJTIZ-AXUBEFTGSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)
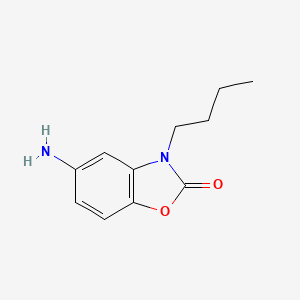
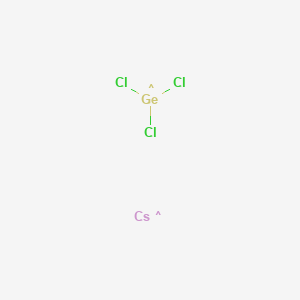



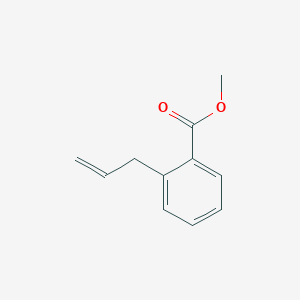

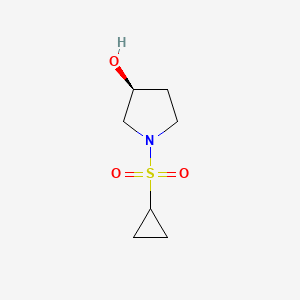

![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

